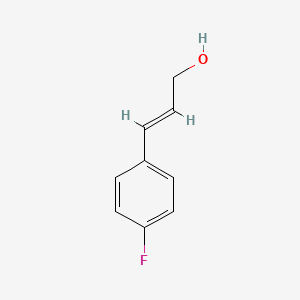
(E)-3-(4-Fluorophenyl)prop-2-EN-1-OL
Vue d'ensemble
Description
(E)-3-(4-Fluorophenyl)prop-2-EN-1-OL, commonly referred to as 4-Fluoro-2-propylphenol, is a phenolic compound with a variety of uses in the scientific and industrial fields. It is a colourless liquid with a faint, sweet odour. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has a wide range of applications in laboratory experiments and has been studied extensively for its biological and physiological effects. This article will provide an overview of 4-Fluoro-2-propylphenol, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Molecular Structure and Spectral Analysis
The molecular structure of various derivatives of (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL has been studied extensively. These studies involve spectroscopic methods like FT-IR, NMR, and UV-Vis, alongside computational methods like Density Functional Theory (DFT). The studies confirm the structures and provide insights into their vibrational wavenumbers, geometrical parameters, and electronic properties (Najiya et al., 2014); (Zaini et al., 2018).
Nonlinear Optical Properties
These compounds have been researched for their nonlinear optical (NLO) properties. Studies have demonstrated that these derivatives exhibit significant hyperpolarizability and could be potential materials for nonlinear optical applications. These properties are crucial for developing new photonic and optoelectronic devices (Ekbote et al., 2017).
Applications in Solar Cell Material
Certain derivatives of this compound, such as ferrocenyl-chalcones, have been explored for their application in dye-sensitized solar cells (DSSCs). These studies suggest that the structural modifications in these derivatives can enhance intramolecular charge transfer, leading to better efficiency in solar cell applications (Anizaim et al., 2020).
Crystal Structure and Packing Analysis
The crystal structures of these compounds have been determined using single crystal X-ray diffraction, revealing details about their molecular packing, hydrogen bonding interactions, and overall stability. This information is vital for understanding their solid-state properties and potential applications in material science (Salian et al., 2018).
Photophysical Properties
The photophysical properties of chalcone derivatives are influenced by solvent polarity, leading to shifts in absorption and fluorescence spectra. This solvatochromic effect indicates potential applications in sensing and molecular electronics (Kumari et al., 2017).
Theoretical and Computational Studies
In-depth theoretical and computational studies provide insights into the molecular geometry, electron distribution, vibrational assignments, and absorption wavelengths of these compounds. These studies are foundational for further exploration in various scientific fields, including material science and pharmaceutical research (Adole et al., 2020).
Mécanisme D'action
Target of Action
This compound is a novel building block in chemical research , and its specific targets may vary depending on the context of its use.
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its structure . The presence of the fluorophenyl group and the prop-2-en-1-ol group suggests potential interactions with various biological targets.
Biochemical Pathways
Compounds with similar structures have been used in oxidative formylation reactions . These reactions involve the generation of reactive oxygen species, which can have various downstream effects on cellular processes.
Action Environment
The action, efficacy, and stability of (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other compounds or enzymes. For instance, it is recommended to store the compound at 0-8 °C .
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVFNYWWCGKVNR-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)

![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B3033807.png)
![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)
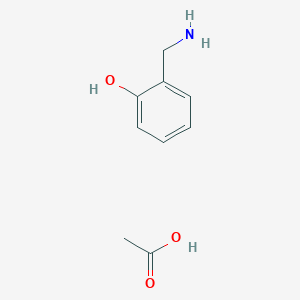
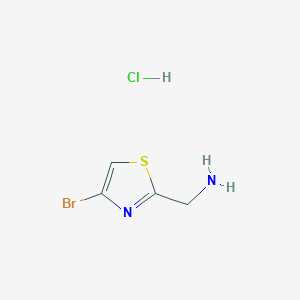
![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)
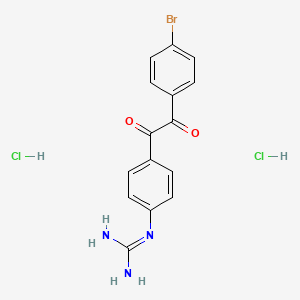
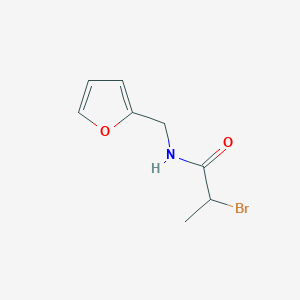

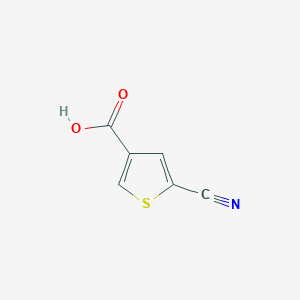
![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)
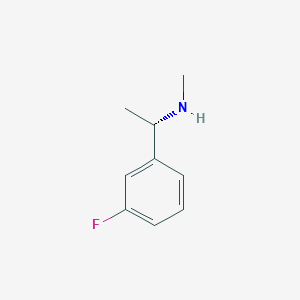
![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)